1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. The structure can give insights into the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and others. These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of pyrazolo[3,4-c]quinolines and related heterocyclic systems has been extensively studied due to their relevance in pharmaceuticals and materials science. For example, Nagarajan and Shah (1992) described the synthesis of pyrazolo[3,4-c]quinoline derivatives, highlighting the versatility of these compounds in organic synthesis K. Nagarajan, R. Shah, 1992. Similarly, Bakhite (2001) explored the synthesis of new pyrazolo[3,4-b]quinolines and related compounds, demonstrating the potential of these molecules in the development of novel heterocyclic frameworks E. A. Bakhite, 2001.
Pharmaceutical Applications
Isoindolinone derivatives, including those related to pyrazoloquinoline structures, have been identified as important pharmaceutical building blocks. Sun et al. (2012) developed a copper(II)-catalyzed synthesis method for isoindolinone derivatives, highlighting their significance in medicinal chemistry L. Sun, T. Zeng, D.-F. Jiang, L. Dai, C.‐J. Li, 2012.
Materials Science Applications
Pyrazolo[3,4-b]quinoline derivatives are also recognized for their potential in materials science, particularly in the development of organic fluorescent materials. Mu et al. (2010) investigated the fluorescence quenching of a pyrazolo[3,4-b]quinoline derivative, providing insights into their applications in light-emitting devices Linping Mu, Z. He, X. Kong, G. Hui, M. Xu, C. Liang, X. Jing, A. Danel, E. Kulig, 2010.
Environmental Chemistry
The development of green chemistry methods for synthesizing heterocyclic compounds has gained attention. Rajesh et al. (2011) described an L-proline-catalyzed "on water" synthesis method for benzo[h]pyrazolo[3,4-b]quinolines, emphasizing the environmental benefits of this approach S. Rajesh, B. D. Bala, S. Perumal, J. Menéndez, 2011.
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could cause. Material Safety Data Sheets (MSDS) are often referred to for this information.
Future Directions
This involves hypothesizing future applications of the compound based on its properties and effects. It could also involve suggesting further studies that could be done to explore these applications.
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properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-27(2,3)18-9-11-19(12-10-18)30-26-20-13-23-24(32-16-31-23)14-22(20)28-15-21(26)25(29-30)17-7-5-4-6-8-17/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGINUGNNRMKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline |
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